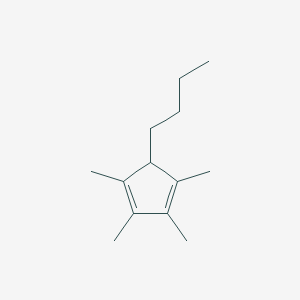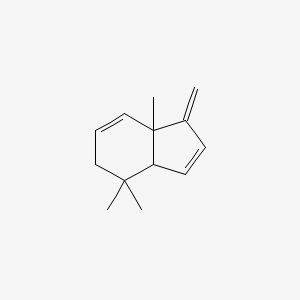![molecular formula C20H33NO2 B12559732 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic core with a dodecyl chain and a hydroxy-methylcarbonimidoyl group, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol typically involves multiple steps, including alkylation and condensation reactions. The alkylation process uses a branched internal olefin as the raw material, which undergoes a reaction with phenol to form the dodecyl phenol intermediate . This intermediate is then subjected to a condensation reaction with a hydroxy-methylcarbonimidoyl precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways:
Antimicrobial Action: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by targeting key regulatory proteins and pathways.
Antidiabetic Effects: Modulates metabolic pathways and improves insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD): Known for its anticancer and antidiabetic properties
Dodecyl phenol ethoxylate: Used as a surfactant in industrial applications.
Uniqueness
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol stands out due to its unique combination of a phenolic core with a hydroxy-methylcarbonimidoyl group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H33NO2 |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20(18)22)17(2)21-23/h13,15-16,22-23H,3-12,14H2,1-2H3/b21-17+ |
InChI Key |
GZRSVZSUXLDACV-HEHNFIMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)/C(=N/O)/C)O |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)C(=NO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

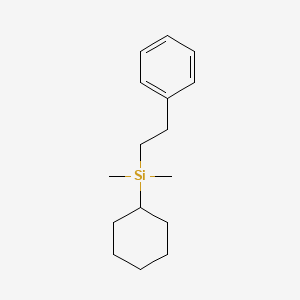
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
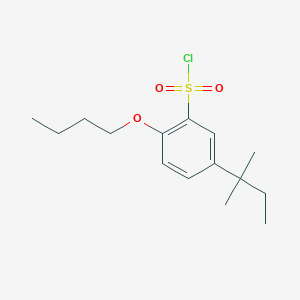
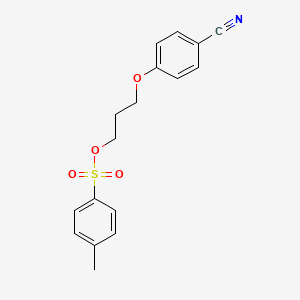
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
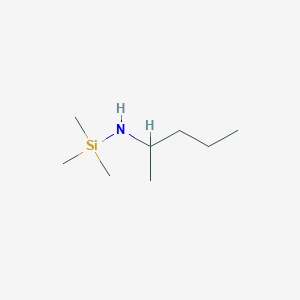
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
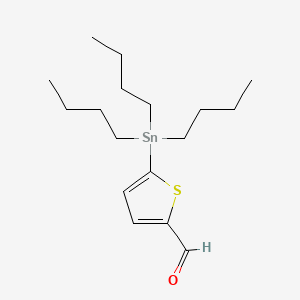
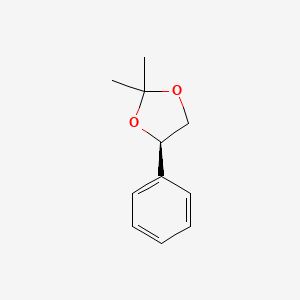
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
